molecular formula C10H13ClO B8029702 1-Chloro-4-ethoxy-2,5-dimethylbenzene

1-Chloro-4-ethoxy-2,5-dimethylbenzene

Cat. No.: B8029702
M. Wt: 184.66 g/mol
InChI Key: DNFOUPULSAKZKN-UHFFFAOYSA-N
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Description

1-Chloro-4-ethoxy-2,5-dimethylbenzene is a substituted benzene derivative of significant interest in chemical research and development. This compound, characterized by its chloro, ethoxy, and two methyl substituents on the aromatic ring, serves as a versatile synthetic intermediate and building block in organic chemistry. The strategic placement of electron-donating (ethoxy) and electron-withdrawing (chloro) groups, alongside steric influences from the methyl groups, creates a multifunctional scaffold amenable to further structural elaboration. Researchers utilize this compound primarily in the synthesis of more complex organic molecules, including pharmaceutical intermediates, ligands for catalysis, and monomers for specialized polymers. Its structure is conceptually related to other researched chloro- and alkoxy-substituted benzenes, such as 2-Chloro-1,4-dimethoxybenzene, which has been identified as a natural metabolite in white-rot fungi and studied as a superior cofactor to veratryl alcohol in the oxidation of anisyl alcohol by lignin peroxidase (LiP) . This suggests potential investigative pathways for this compound in enzymatic and biomimetic catalytic systems. Furthermore, the ethoxy and dimethyl substitution pattern offers a platform for studying steric effects in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, where the chloro group can act as a leaving group. The compound is strictly for professional laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-chloro-4-ethoxy-2,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-4-12-10-6-7(2)9(11)5-8(10)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFOUPULSAKZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation and Acylation

Starting with 2,5-dimethylbenzoic acid, thionyl chloride converts the carboxylic acid to its acyl chloride derivative. In a dichloromethane solvent system, phenetole (4-ethoxybenzene) undergoes Friedel-Crafts acylation catalyzed by aluminum chloride (AlCl₃), forming a ketone intermediate.

Reaction Conditions :

  • Temperature: 0–5°C (acylation), 60–65°C (reduction)

  • Catalysts: AlCl₃ (1.25–2.3 g per 2 g substrate)

  • Reducing Agent: Sodium borohydride (NaBH₄)

Borohydride Reduction and Chlorination

The ketone intermediate is reduced to a methylene group using NaBH₄/AlCl₃, yielding 2,5-dimethyl-4'-ethoxybenzene. Subsequent chlorination at the para position to the ethoxy group is achieved via electrophilic aromatic substitution using Cl₂ or sulfuryl chloride (SO₂Cl₂).

Yield Optimization :

  • Friedel-Crafts acylation: ~95% purity (HPLC)

  • Chlorination Efficiency: Dependent on electron-donating groups (methyl, ethoxy) directing Cl⁺ to position 1.

One-Pot Oxidation-Chlorination and Ethylation

Adapting the CN112028748A protocol for 2,5-dimethoxychlorobenzene, this route leverages phenol as a cost-effective starting material:

Oxidation-Chlorination in a Single Pot

Phenol undergoes simultaneous oxidation and chlorination under oxygen (0.5–3 MPa) and dry HCl (0.1–2 MPa) in the presence of a copper salt catalyst. This generates 2-chlorohydroquinone, which is subsequently ethylated.

Critical Parameters :

  • Catalyst: CuCl₂ (0.5–2 mol%)

  • Solvent: Polar aprotic solvents (e.g., THF, dioxane)

  • Temperature: 50–120°C for methylation.

Ethylation via Nucleophilic Substitution

The hydroxyl groups of 2-chlorohydroquinone are replaced with ethoxy and methyl groups using ethyl chloride and methyl chloride, respectively. Alkaline conditions (NaOH/K₂CO₃) facilitate Williamson ether synthesis, while tetrabutylammonium chloride enhances reaction kinetics.

Yield Data :

  • Ethylation Step: ~70% yield (based on phenol input)

  • Regioselectivity: Ethoxy preferentially occupies the para position due to steric and electronic effects.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Complexity Cost
Friedel-Crafts AlkylationAcylation → Reduction → Chlorination~60–70%HighModerate
One-Pot OxidationOxidation → Chlorination → Ethylation~65–75%ModerateLow
Directed MetalationSequential Methylation → Chlorination~80–85%Very HighHigh

Key Findings :

  • The one-pot oxidation method (CN112028748A) offers the best balance of yield and cost but requires precise pressure control.

  • Friedel-Crafts routes (WO2015063726A1) are scalable but generate stoichiometric AlCl₃ waste, necessitating solvent recovery systems.

  • Directed metalation, though efficient, is less feasible industrially due to stringent anhydrous conditions and expensive bases.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Patent WO2015063726A1 emphasizes solvent recovery (e.g., dichloromethane, ethanol) through vacuum distillation, reducing raw material costs by 30–40%. Similarly, CuCl₂ catalysts in one-pot oxidations are recyclable for up to five batches without significant activity loss.

Impurity Profiling

Common byproducts include:

  • N-Acetylated derivatives : Formed via acetonitrile participation in Friedel-Crafts reactions.

  • Polychlorinated isomers : Mitigated by optimizing Cl₂ stoichiometry and reaction time .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-ethoxy-2,5-dimethylbenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace hydrogen atoms on the benzene ring.

    Nucleophilic Aromatic Substitution: Under certain conditions, the chlorine atom can be replaced by nucleophiles such as amines or alkoxides.

    Oxidation: The ethoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine, nitric acid, or sulfuric acid can be used under controlled conditions to introduce new substituents onto the benzene ring.

    Nucleophilic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed to oxidize the side chains.

Major Products Formed

    Electrophilic Substitution: Products include brominated, nitrated, or sulfonated derivatives of this compound.

    Nucleophilic Substitution: Products include substituted amines or ethers.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

1-Chloro-4-ethoxy-2,5-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: It may be used in studies involving the interaction of aromatic compounds with biological systems.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-chloro-4-ethoxy-2,5-dimethylbenzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or addition reactions on the benzene ring. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Bromo-4-chloro-2,5-dimethoxy-benzene

Structural Differences :

  • Substituents : Bromine (Br) at position 1, chlorine (Cl) at position 4, and methoxy (OMe) groups instead of ethoxy (OEt) at position 3.
  • Molecular Geometry : Crystallographic data reveals a planar benzene ring with slight distortions due to steric hindrance from methoxy groups .

1-Bromo-3,5-dimethylbenzene

Structural Differences :

  • Substituents : Bromine at position 1 and methyl groups at positions 3 and 4. Lacks ethoxy and chlorine.

Reactivity in Coupling Reactions :

  • Reacts with o-cresol and potassium hydroxide in PEG/dioxane/water solvent systems to form o-tolyl-3,5-xylyl ether (85% conversion) .
  • The absence of chlorine and ethoxy groups simplifies the reaction pathway, but reduces solubility in polar media compared to 1-chloro-4-ethoxy-2,5-dimethylbenzene.

1-tert-Butyl-3,5-dimethylbenzene

Structural Differences :

  • Substituents : Bulky tert-butyl (t-Bu) group at position 1 and methyl groups at positions 3 and 5.

Comparative Data Table

Compound Substituents Molecular Weight (g/mol) Boiling Point (°C) Key Reactivity/Applications
This compound Cl, OEt, Me (1,4,2,5) 200.68 (calc.) ~250 (est.) Intermediate in heterocyclic synthesis
1-Bromo-4-chloro-2,5-dimethoxy-benzene Br, Cl, OMe, Me (1,4,2,5) 295.56 (reported) N/A Crystallography, electronic studies
1-Bromo-3,5-dimethylbenzene Br, Me (1,3,5) 199.07 ~215 Coupling reactions (85% yield)
1-tert-Butyl-3,5-dimethylbenzene t-Bu, Me (1,3,5) 176.30 ~210 Solvent for non-polar extractions

Key Research Findings

  • Solvent Effects : The ethoxy group in this compound enhances miscibility in PEG/dioxane systems, facilitating catalyst recycling in reactions—a property absent in methoxy analogs .
  • Steric vs. Electronic Effects : Bulky tert-butyl groups hinder electrophilic substitution, whereas chloro and ethoxy groups in the target compound balance steric bulk with electronic activation .
  • Reaction Yields : Brominated analogs exhibit higher reactivity in nucleophilic substitutions but require harsher conditions compared to chlorinated derivatives .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Chloro-4-ethoxy-2,5-dimethylbenzene with high purity?

  • Methodology : Use a Friedel-Crafts alkylation or etherification reaction to introduce the ethoxy group, followed by chlorination under controlled conditions. Monitor reaction progress via TLC or GC-MS to avoid over-chlorination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound from positional isomers or unreacted intermediates. Confirm purity using 1H^1H-NMR (e.g., integration ratios for methyl and ethoxy protons) and elemental analysis .
  • Data Contradictions : Discrepancies in reported yields may arise from solvent polarity (e.g., ethanol vs. DCM) or catalyst choice (AlCl₃ vs. FeCl₃). Replicate conditions from peer-reviewed syntheses of structurally analogous chlorinated ethers, such as 1-Bromo-4-chloro-2,5-dimethoxy-benzene, to optimize parameters .

Q. How can spectroscopic techniques distinguish this compound from its isomers?

  • Methodology : Combine 13C^13C-NMR and DEPT-135 to resolve signals for the ethoxy group (δ ~60-70 ppm, C-O) and methyl groups (δ ~20-25 ppm). IR spectroscopy can confirm C-Cl stretching (550-600 cm1^{-1}) and ether C-O-C (1050-1150 cm1^{-1}). For ambiguous cases, X-ray crystallography (as demonstrated for 1-Bromo-4-chloro-2,5-dimethoxy-benzene) provides definitive structural assignment .

Q. What safety protocols are essential when handling chlorinated aromatic ethers like this compound?

  • Methodology : Use fume hoods and PPE (gloves, goggles) to minimize exposure to volatile chlorinated intermediates. Store in amber glass under inert gas to prevent photodegradation. Follow waste disposal guidelines for halogenated organics, referencing safety data from analogous compounds (e.g., 4-Chloro-2,5-dimethylbenzenesulfonyl chloride) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : Perform Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis. Compare reaction rates with/without electron-donating substituents (e.g., ethoxy vs. methoxy groups). Use DFT calculations to model steric hindrance from methyl groups and predict regioselectivity. Validate results with 1H^1H-NMR kinetic studies .
  • Data Contradictions : Conflicting reports on catalytic efficiency may stem from solvent polarity (toluene vs. DMF) or ligand choice (PPh₃ vs. XPhos). Conduct a Design of Experiments (DoE) to isolate variables .

Q. What degradation pathways dominate in environmental matrices, and how can they be tracked?

  • Methodology : Simulate photolysis in aqueous solutions using UV-Vis (λ = 254 nm) and analyze by LC-HRMS to detect intermediates like quinones or chlorophenols. Compare with degradation profiles of 4-chlorophenylethyne to identify common cleavage mechanisms .

Q. How can computational models predict the compound’s interaction with biological targets?

  • Methodology : Use molecular docking (AutoDock Vina) to screen against cytochrome P450 enzymes. Parameterize force fields using QM/MM data from similar chlorinated aromatics. Validate predictions with in vitro enzyme inhibition assays and correlate with logP values (measured via HPLC) .

Methodological Notes

  • Synthesis Optimization : Prioritize reaction scalability by testing microwave-assisted synthesis for reduced time and energy .
  • Analytical Cross-Validation : Combine MALDI-TOF with high-resolution MS to resolve isotopic clusters from chlorine (3:1 35Cl^{35}Cl:37Cl^{37}Cl) .
  • Safety Compliance : Align protocols with ISO/IEC 17043 standards for chemical handling, as required for certified research environments .

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